molecular formula C20H23NO4S B6927217 N-[4-(2-hydroxyethylsulfonyl)phenyl]-1-methyl-3,4-dihydro-2H-naphthalene-1-carboxamide

N-[4-(2-hydroxyethylsulfonyl)phenyl]-1-methyl-3,4-dihydro-2H-naphthalene-1-carboxamide

Cat. No.: B6927217
M. Wt: 373.5 g/mol
InChI Key: CVEMDFHTEWXSRW-UHFFFAOYSA-N
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Description

N-[4-(2-hydroxyethylsulfonyl)phenyl]-1-methyl-3,4-dihydro-2H-naphthalene-1-carboxamide is an organic compound with the molecular formula C10H13NO4S. It is known for its applications in various fields, including organic synthesis and industrial processes. This compound is characterized by its white crystalline powder form and its solubility in water, ethanol, and chloroform .

Properties

IUPAC Name

N-[4-(2-hydroxyethylsulfonyl)phenyl]-1-methyl-3,4-dihydro-2H-naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4S/c1-20(12-4-6-15-5-2-3-7-18(15)20)19(23)21-16-8-10-17(11-9-16)26(24,25)14-13-22/h2-3,5,7-11,22H,4,6,12-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEMDFHTEWXSRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)S(=O)(=O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-hydroxyethylsulfonyl)phenyl]-1-methyl-3,4-dihydro-2H-naphthalene-1-carboxamide typically involves the reaction of phenylacetamide with chloromethyl sulfonic acid ethyl ester. This reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction routes. The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-hydroxyethylsulfonyl)phenyl]-1-methyl-3,4-dihydro-2H-naphthalene-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and substituted phenyl compounds .

Scientific Research Applications

N-[4-(2-hydroxyethylsulfonyl)phenyl]-1-methyl-3,4-dihydro-2H-naphthalene-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-[4-(2-hydroxyethylsulfonyl)phenyl]-1-methyl-3,4-dihydro-2H-naphthalene-1-carboxamide exerts its effects involves interaction with specific molecular targets. It is believed to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2-hydroxyethylsulfonyl)phenyl]-1-methyl-3,4-dihydro-2H-naphthalene-1-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical reactivity and potential biological activities. Its combination of a naphthalene ring with a sulfonyl group makes it particularly interesting for various applications .

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